2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride
Overview
Description
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a pyrrolidin-2-ylmethyl group at the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Cyclization Reactions: The pyrrolidine group can participate in cyclization reactions to form more complex structures .
Scientific Research Applications
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A simpler derivative with only two chlorine atoms on the aniline ring.
N-(pyrrolidin-2-ylmethyl)aniline: A compound with a similar structure but without the chlorine substitutions.
Pyrrolidine derivatives: Various compounds containing the pyrrolidine ring, which may have different substituents and properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCPMPCRSFIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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